

Comparative Docking Analysis of Pyridazine-Containing Ligands as Potential Therapeutic Agents

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A detailed examination of the binding affinities and interaction patterns of pyridazine derivatives with various biological targets, providing insights for rational drug design.

This guide offers a comparative overview of molecular docking studies performed on a series of pyridazine-containing ligands. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of the binding energies, inhibitory constants, and interaction mechanisms of these compounds against different protein targets. The data presented herein is collated from multiple studies to facilitate a comparative assessment of their therapeutic potential.

Quantitative Docking Data Summary

The following table summarizes the key quantitative data from various docking studies on pyridazine derivatives, highlighting their binding affinities and inhibitory potential against a range of biological targets.



Target Protein	Ligand/Compo und	Docking Score (kcal/mol)	Binding Free Energy (ΔGbind) (kcal/mol)	Inhibition Constant (Ki) (μΜ)
Mcl-1	Compound 8f	-	-55.51	0.31
Compound 8j	-	-	0.32	_
Compound 8k	-	-57.09	0.35	
Compound 8I	-	-58.96	0.34	
Sunitinib (Reference)	-	-	0.36	_
COX-1	Compound PY4	-6.081	-	-
COX-2	Compound PY5	-8.602	-	-
Aldose Reductase	Tolrestat (Reference)	-14.13	-	-
Carbonic Anhydrase II	Compound 4a	-	-	12.1 (IC50)
Compound 4b	-	-	19.1 (IC50)	_
Compound 4c	-	-	13.8 (IC50)	_
Compound 4h	-	-	20.7 (IC50)	

Experimental Protocols

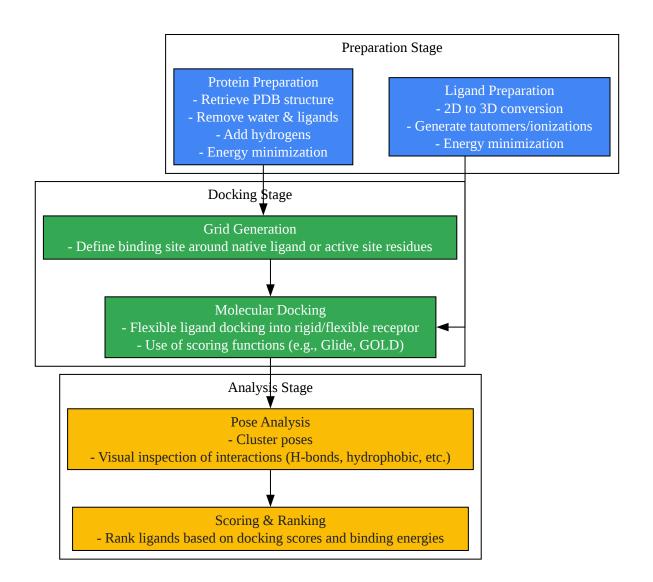
The methodologies employed in the cited docking studies form the basis of the presented data. While specific parameters may vary between studies, a general workflow is consistently followed.

Molecular Docking Workflow

A generalized protocol for the molecular docking of pyridazine-containing ligands is outlined below. This process is fundamental to predicting the binding orientation and affinity of a ligand



to its protein target.



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Caption: A generalized workflow for molecular docking studies.



Detailed Methodologies

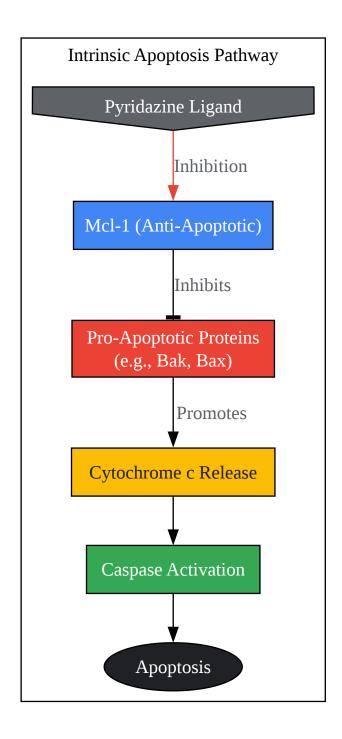
- 1. Mcl-1 Docking Protocol:
- Receptor Preparation: The crystal structure of Myeloid Cell Leukemia-1 (Mcl-1) was obtained from the Protein Data Bank (PDB ID: 3WIX). The protein was prepared using the Protein Preparation Wizard in the Schrödinger Suite, which involved assigning bond orders, adding hydrogens, creating disulfide bonds, and minimizing the structure.[1]
- Ligand Preparation: The 1,2,4-triazolo[4,3-b]pyridazine derivatives were prepared using the LigPrep module of the Schrödinger Suite to generate low-energy 3D conformations.[2]
- Docking Simulation: Molecular docking was performed using the Glide module in Extra Precision (XP) mode. The receptor grid was generated around the active site of Mcl-1.[1][3]
- Binding Free Energy Calculation: The binding free energies (ΔGbind) were calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.[1]
- 2. Penicillin-Binding Protein (PBP2a) Docking Protocol:
- Software: In silico binding affinity was determined using GOLD scoring fitness.[4]
- Interaction Analysis: The study focused on identifying hydrogen bonding interactions between the imidazo[1,2-b]pyridazine heterocyclics and key amino acid residues in the PBP2a active site, such as SER 112, PRO 113, THR 115, TYR 116, and GLY 121.[4]
- 3. Carbonic Anhydrase II (CA-II) Docking Protocol:
- Objective: To understand the binding mode of 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids.
 [5][6]
- Key Interactions: The docking results indicated that the compounds fit into the entrance of the CA-II active site and form hydrogen bonds with Thr199, Thr200, and Gln92.[5][6]

Signaling Pathway and Target Interaction

The therapeutic potential of pyridazine-containing ligands is often attributed to their ability to modulate specific signaling pathways implicated in disease. For instance, derivatives targeting



Mcl-1 interfere with the intrinsic apoptotic pathway, which is crucial for cancer cell survival.



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Caption: Inhibition of Mcl-1 by pyridazine ligands promotes apoptosis.

Conclusion



The comparative analysis of docking studies on pyridazine-containing ligands reveals their significant potential as inhibitors of various therapeutic targets. The data indicates that modifications to the pyridazine scaffold can lead to potent and selective inhibitors. The methodologies and findings presented in this guide offer a valuable resource for the rational design and development of novel pyridazine-based therapeutic agents. Further in vitro and in vivo studies are warranted to validate these in silico findings.

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